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Compound of Interest |

2-Bromo-3-
Compound Name:

(trifluoromethoxy)phenol
CAS No.: 1392059-76-5

Cat. No.: B1373192

Get Quote

Substituted phenols are a cornerstone of medicinal chemistry, serving as versatile scaffolds

and key intermediates in the synthesis of a wide array of pharmaceutical agents. The specific
placement of electron-withdrawing or -donating groups, such as halogens and fluorinated
ethers, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.
2-Bromo-3-(trifluoromethoxy)phenol is one such compound of interest, combining the steric
and electronic effects of a bromine atom with the lipophilic and metabolically stable
trifluoromethoxy group.

A comprehensive understanding of a compound's physical properties is a non-negotiable
prerequisite for its advancement through the drug discovery pipeline. These properties—
including melting point, boiling point, and solubility—dictate everything from reaction conditions
and purification strategies to formulation development and bioavailability.

This guide addresses the physical properties of 2-Bromo-3-(trifluoromethoxy)phenol.
However, a survey of available scientific literature and chemical supplier databases indicates a
scarcity of specific experimental data for this particular isomer. This is a common challenge in
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research and development, where novel compounds often lack a full characterization
datasheet.

Therefore, this document adopts a dual approach. Firstly, it provides a predictive analysis of the
expected properties of 2-Bromo-3-(trifluoromethoxy)phenol by drawing comparisons with its
closely related and better-characterized isomers. Secondly, it offers a detailed overview of the
standard, field-proven experimental methodologies required to empirically determine these
crucial physical properties. This approach provides both a valuable estimation for initial
experimental design and a practical guide for researchers to generate their own definitive data.

Predicted Physicochemical Properties: An Isomeric
Comparison

To estimate the physical properties of 2-Bromo-3-(trifluoromethoxy)phenol, we can analyze
the known data of its structural isomers. The position of the substituents on the phenol ring
significantly impacts intermolecular forces, and thus, the macroscopic physical properties.
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Predicted: 2-
2-Bromo-5- 4-Bromo-2- 2-Bromo-5-
. . . Bromo-3-
Property (trifluorometho  (trifluorometho (trifluoromethy .
(trifluorometho
xy)phenol xy)phenol )phenol
xy)phenol
CAS Number 205371-26-2[1] 690264-39-2[2] 402-05-1[3] Not Available
C7H4BrFs0O
[Note: Formula in
Molecular
C7HaBrFs02[1] source appears C7H4BrFs0OJ3] C7H4BrFs0:
Formula
to have a typo,
should be O2]

Molecular Weight  257.01 g/mol [4] 257.01 g/mol [5] 241.01 g/mol [3] 257.01 g/mol
Likely a solid at
room
temperature, with

Melting Point 81 °CJ[1] 51.0-57.0 °C[2] 22-23 °C[3] a melting point
potentially
between 40-70
°C.

Expected to be
- , 209.9 °C at 760 , 56.0-57.5 °C at >200 °C at
Boiling Point Not Available )
mmHg[1] 3.5-4.0 Torr[3] atmospheric
pressure.
Liquid or Solid Expected to be a
[Note: ) Pale brown white to pale
Appearance ) White Powder[2] o
Contradictory liquid[3] yellow or brown
data exists] solid or liquid.
) ) Expected to be
Density 1.779 g/lcm3[1] Not Available 1.752 g/cm3[3]

>1.7 g/lcms,

Analysis and Prediction: The presence of both a bromine atom and a trifluoromethoxy group

contributes to a relatively high molecular weight and density. The hydroxyl group allows for

hydrogen bonding, which generally leads to higher melting and boiling points compared to non-

hydroxylated analogues.[6] The melting point is sensitive to the crystal lattice packing, which is
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influenced by the substitution pattern. Given that the 4-bromo isomer is a solid with a melting
point of 51-57°C and the 5-bromo isomer is reported as a solid at 81°C, it is highly probable
that 2-Bromo-3-(trifluoromethoxy)phenol is also a solid at room temperature. Its melting
point is likely influenced by the potential for intramolecular hydrogen bonding between the
hydroxyl group at position 1 and the trifluoromethoxy group at position 3, which could slightly
lower it compared to the 5-bromo isomer where such bonding is not possible.

Experimental Determination of Physical Properties

To move from prediction to certainty, rigorous experimental determination is essential. The
following section outlines the standard protocols for characterizing the key physical properties
of a novel compound like 2-Bromo-3-(trifluoromethoxy)phenol.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new chemical entity involves a series of sequential
analyses, where each step informs the next.
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Caption: Workflow for Physicochemical Characterization.
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Melting Point Determination

Causality: The melting point is a fundamental property that indicates purity. A sharp melting
range (typically <1°C) is characteristic of a pure crystalline solid. Differential Scanning
Calorimetry (DSC) is the gold-standard method as it provides a highly accurate and
reproducible measurement of the temperature and enthalpy of fusion.

Protocol: Differential Scanning Calorimetry (DSC)

o Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) to ensure

temperature and heat flow accuracy.

o Sample Preparation: Accurately weigh 2-5 mg of the purified, dry 2-Bromo-3-
(trifluoromethoxy)phenol into an aluminum DSC pan. Crimp the pan with a lid.

o Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell.
e Thermal Program:

o Equilibrate the cell at a temperature at least 25°C below the expected melting point (e.qg.,
25°C).

o Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature at least
25°C above the expected melting point.

o Use an inert nitrogen purge gas (e.g., 50 mL/min) to prevent oxidative degradation.

» Data Analysis: The melting point is determined as the onset temperature of the endothermic
peak on the resulting thermogram. The integrated area of the peak corresponds to the heat
of fusion.

Boiling Point Determination

Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the
surrounding atmospheric pressure.[7] It is a key indicator of volatility and is critical for designing
distillation-based purification protocols. For small research quantities, the capillary method
(Siwoloboff method) is preferred to minimize material loss.[8][9]
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Protocol: Capillary Method

Sample Preparation: Place a small amount (0.5-1 mL) of the liquid compound into a small-
diameter test tube (fusion tube).

Capillary Insertion: Take a capillary tube (sealed at one end) and place it into the fusion tube
with the open end submerged in the liquid.

Apparatus Assembly: Attach the fusion tube to a thermometer, ensuring the sample is level
with the thermometer bulb.

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil) and
heat gently.[9]

Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out.
Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from
the capillary tip.[10]

Measurement: Stop heating and allow the apparatus to cool slowly. The boiling point is the
temperature at which the bubbling stops and the liquid just begins to be drawn back into the
capillary tube. Record the atmospheric pressure at the time of the measurement, as boiling
point is pressure-dependent.

Aqueous Solubility

Causality: Aqueous solubility is a critical determinant of a drug candidate's bioavailability.[11]

The "shake-flask" method is the benchmark for determining thermodynamic equilibrium

solubility, providing a definitive value for the maximum concentration of a compound that can

be dissolved in a specific medium.[12]

Protocol: Shake-Flask Method (Equilibrium Solubility)

Medium Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline,
pH 7.4) to mimic physiological conditions.

Sample Addition: Add an excess amount of solid 2-Bromo-3-(trifluoromethoxy)phenol to a
known volume of the buffer in a sealed, inert vial. The excess solid ensures that equilibrium
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with the solid phase is achieved.

o Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient
period (typically 24-48 hours) to ensure equilibrium is reached.[12]

o Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated
solution from the excess solid by centrifugation followed by filtration through a low-binding
filter (e.g., 0.22 um PVDF).

o Quantification: Accurately quantify the concentration of the dissolved compound in the clear
filtrate using a validated analytical method, such as High-Performance Liquid
Chromatography (HPLC) with UV detection.

o Solid-State Analysis: It is good practice to analyze the remaining solid by a method like X-ray
powder diffraction (XRPD) to ensure the compound has not changed its crystalline form
during the experiment.

Spectral Properties for Structural Confirmation

Causality: Spectroscopic techniques provide an unambiguous confirmation of the chemical
structure and are essential for quality control. Each technique probes different aspects of the
molecule's constitution.

» Nuclear Magnetic Resonance (NMR): Provides detailed information about the carbon-
hydrogen framework. For 2-Bromo-3-(trifluoromethoxy)phenol, *H NMR would show
distinct signals for the hydroxyl proton and the aromatic protons, with splitting patterns
confirming their relative positions.[13] $3C NMR would show seven distinct carbon signals
(one for each carbon in a unique electronic environment), with the carbon attached to the
oxygen of the phenol being significantly downfield.[14]

o Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in
the molecule.[15] Key expected absorbances for this compound include a broad O-H stretch
(around 3200-3600 cm~1), aromatic C-H stretches (around 3000-3100 cm~1), C-O stretches
(around 1200-1300 cm~1), and strong C-F stretches from the -OCFs group (typically in the
1000-1300 cm~1 region).
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Mass Spectrometry (MS): Determines the molecular weight and can reveal fragmentation
patterns that further confirm the structure. Due to the natural isotopic abundance of bromine
("°Br and &1Br in an approximate 1:1 ratio), the molecular ion peak will appear as a
characteristic pair of peaks (M+ and M+2) of nearly equal intensity, separated by two mass
units.[16] This provides definitive evidence for the presence of a single bromine atom in the
molecule.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-Bromo-3-(trifluoromethoxy)phenol is not

readily available, the safety precautions can be inferred from related halogenated phenols.

These compounds should be handled with extreme caution.

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves
(e.g., neoprene), and chemical safety goggles.[17]

Engineering Controls: Handle the compound in a well-ventilated chemical fume hood,
especially if heating or creating aerosols.[18]

Toxicity: Phenols are corrosive and can be readily absorbed through the skin, potentially
causing systemic toxicity affecting the liver, kidneys, and central nervous system.[18] Avoid
all personal contact, including inhalation and skin contact.[19]

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and
bases.[18] The container should be tightly sealed. Some related compounds are noted to be
light or air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is
recommended.[20]

Spill & Disposal: Absorb small spills with an inert material (e.g., vermiculite) and place in a
sealed container for hazardous waste disposal.[18] Dispose of contents and container in
accordance with local, regional, and national regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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